molecular formula C9H4BrFN2 B1383954 5-Bromo-6-fluoro-1H-indole-3-carbonitrile CAS No. 2090308-30-6

5-Bromo-6-fluoro-1H-indole-3-carbonitrile

Cat. No.: B1383954
CAS No.: 2090308-30-6
M. Wt: 239.04 g/mol
InChI Key: YVLHBYHWISGVDB-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1H-indole-3-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and fluorine substitutions, offers potential for various applications in scientific research and industry .

Scientific Research Applications

5-Bromo-6-fluoro-1H-indole-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It serves as a precursor for developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

While the mechanism of action for “5-Bromo-6-fluoro-1H-indole-3-carbonitrile” is not specified, indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

The field of indole derivatives is ripe for further exploration, with recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions providing an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-1H-indole-3-carbonitrile typically involves the bromination and fluorination of indole derivatives. One common method includes the reaction of 5-bromoindole with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position . The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes bromination, followed by fluorination and subsequent introduction of the cyano group. The reaction conditions are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-fluoro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and material science .

Comparison with Similar Compounds

  • 5-Bromo-1H-indole-3-carbonitrile
  • 6-Fluoro-1H-indole-3-carbonitrile
  • 5-Bromo-6-chloro-1H-indole-3-carbonitrile

Comparison: 5-Bromo-6-fluoro-1H-indole-3-carbonitrile stands out due to the presence of both bromine and fluorine atoms, which confer unique chemical and biological properties.

Properties

IUPAC Name

5-bromo-6-fluoro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFN2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLHBYHWISGVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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